molecular formula C24H23N3O3 B6111379 2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide

2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B6111379
M. Wt: 401.5 g/mol
InChI Key: HUHDZYWYMIHQEP-KZNAEPCWSA-N
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Description

2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines quinoline, oxazole, and spirocyclic motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the quinoline derivative: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Synthesis of the spirocyclic intermediate: The spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane] structure can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Coupling of the quinoline and spirocyclic intermediates: This step involves the formation of an oxazole ring through a cyclization reaction, followed by the coupling of the quinoline and spirocyclic intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the coupling and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinoline N-oxide.

    Reduction: Dihydrooxazole derivative.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

Mechanism of Action

The mechanism of action of 2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide involves its interaction with various molecular targets:

    DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair.

    Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.

    Oxazole derivatives: Such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.

    Spirocyclic compounds: Such as spiro[cyclopropane-1,2’-indoline], which have applications in medicinal chemistry.

Uniqueness

2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide is unique due to its combination of quinoline, oxazole, and spirocyclic motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-(quinolin-8-yloxymethyl)-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c28-23(26-12-16-11-17-6-7-18(16)24(17)8-9-24)19-13-30-21(27-19)14-29-20-5-1-3-15-4-2-10-25-22(15)20/h1-7,10,13,16-18H,8-9,11-12,14H2,(H,26,28)/t16-,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHDZYWYMIHQEP-KZNAEPCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)CNC(=O)C4=COC(=N4)COC5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC(=O)C4=COC(=N4)COC5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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